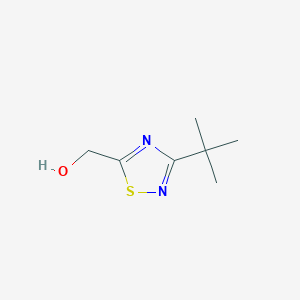![molecular formula C16H20N2OS B7549564 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Wirkmechanismus
The mechanism of action of 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of inflammatory cytokines and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol exhibits various biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol in lab experiments is its ability to exhibit multiple pharmacological effects. This makes it a versatile compound that can be used in various fields of research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol. Some of these include:
1. Investigating the compound's potential use as a drug candidate for the treatment of neurological disorders.
2. Exploring the compound's mechanism of action in more detail to better understand how it exerts its pharmacological effects.
3. Developing more efficient synthesis methods for the compound to make it more accessible for research purposes.
4. Investigating the compound's potential use in combination with other drugs to enhance its pharmacological effects.
5. Conducting further preclinical and clinical studies to evaluate the safety and efficacy of the compound for human use.
In conclusion, 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol is a chemical compound that has significant potential for use in various fields of scientific research. Its multiple pharmacological effects make it a versatile compound that can be used in a wide range of applications. Further research is needed to fully understand the compound's mechanism of action and to evaluate its safety and efficacy for human use.
Synthesemethoden
The synthesis of 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol involves the reaction of 5-phenyl-2-thiocyanato-1,3-thiazole with 4-piperidone hydrochloride in the presence of sodium methoxide in methanol. The resulting product is then reduced with sodium borohydride to obtain 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol has been extensively studied for its potential use in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been investigated for its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c19-11-8-13-6-9-18(10-7-13)16-17-12-15(20-16)14-4-2-1-3-5-14/h1-5,12-13,19H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTHJGJWNQHHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=NC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)


![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)



![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)
![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)

